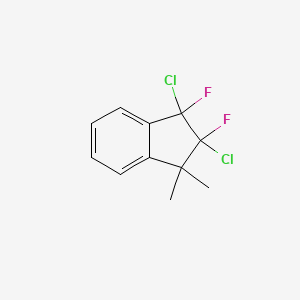
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene is a synthetic organic compound characterized by its unique structure, which includes both chlorine and fluorine atoms attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable indene derivative, followed by fluorination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different hydrocarbon derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms allows for unique reactivity patterns, which can influence various biochemical pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-1,2-difluoro-3,3-dimethyl-2,3-dihydro-1H-indene: Similar compounds include other halogenated indenes and fluorinated hydrocarbons.
This compound: Compounds such as this compound and this compound share similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63687-05-8 |
|---|---|
Molekularformel |
C11H10Cl2F2 |
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
1,2-dichloro-1,2-difluoro-3,3-dimethylindene |
InChI |
InChI=1S/C11H10Cl2F2/c1-9(2)7-5-3-4-6-8(7)10(12,14)11(9,13)15/h3-6H,1-2H3 |
InChI-Schlüssel |
MJMPBOUKMCOKDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(C1(F)Cl)(F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


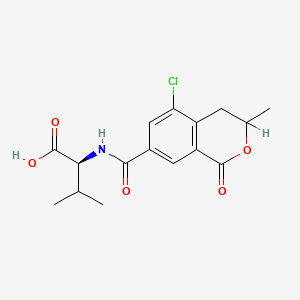
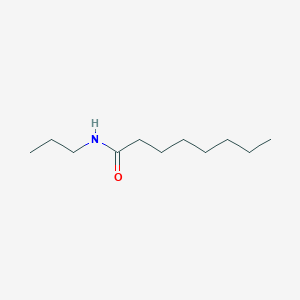
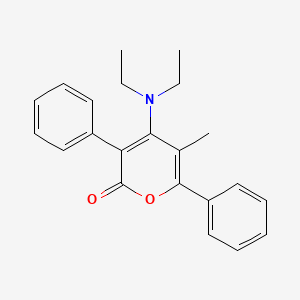
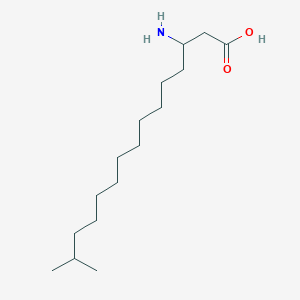
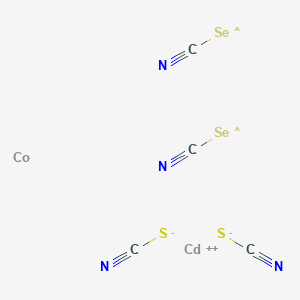
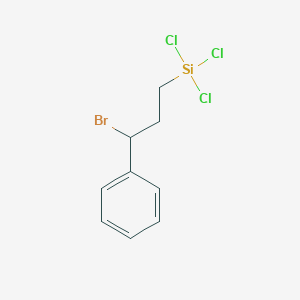
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
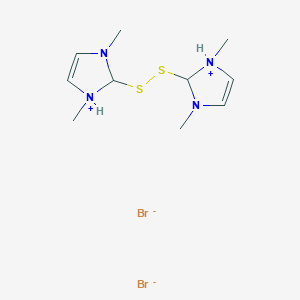
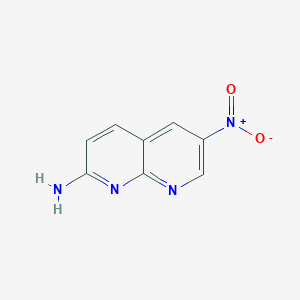
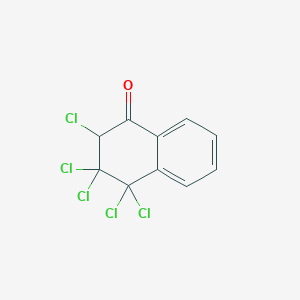
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
